![molecular formula C18H29N3O3S B4759856 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4759856.png)
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide
Overview
Description
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.
Mechanism of Action
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide is a selective inhibitor of the protein kinase BTK, which is involved in the signaling pathways of B cells and other immune cells. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the immune response. 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide inhibits the activity of BTK, which leads to the inhibition of B cell activation and proliferation. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It inhibits the activity of BTK, which leads to the inhibition of B cell activation and proliferation. This results in the inhibition of cancer cell growth and proliferation. 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying B cell signaling pathways. 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide is also effective in inhibiting the growth and proliferation of various cancer cell lines. However, there are also some limitations to using 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in lab experiments. It may have off-target effects on other kinases, which can complicate the interpretation of the results. Additionally, the optimal dosage and treatment regimen for 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide may vary depending on the specific cancer cell line being studied.
Future Directions
There are several future directions for the study of 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide. One potential direction is to investigate the use of 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in combination with other cancer treatments such as immunotherapy. Another direction is to study the potential use of 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in other diseases that involve B cell signaling pathways. Additionally, further research is needed to optimize the dosage and treatment regimen for 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in different cancer cell lines.
Scientific Research Applications
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
properties
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-14-8-12-21(13-9-14)11-5-10-19-18(22)16-6-4-7-17(15(16)2)20-25(3,23)24/h4,6-7,14,20H,5,8-13H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNMAHXXXJRPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]-3-[(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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